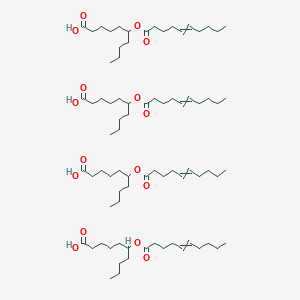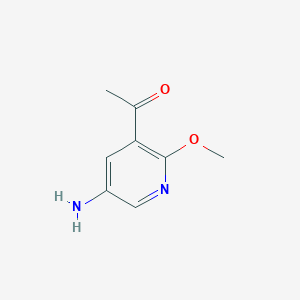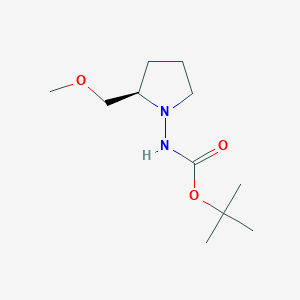
(R)-tert-butyl (2-(methoxymethyl)pyrrolidin-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-butyl (2-(methoxymethyl)pyrrolidin-1-yl)carbamate is a chemical compound that belongs to the class of carbamates It features a pyrrolidine ring substituted with a methoxymethyl group and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl (2-(methoxymethyl)pyrrolidin-1-yl)carbamate typically involves the reaction of ®-tert-butyl carbamate with (2-(methoxymethyl)pyrrolidine) under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl (2-(methoxymethyl)pyrrolidin-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
®-tert-butyl (2-(methoxymethyl)pyrrolidin-1-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-tert-butyl (2-(methoxymethyl)pyrrolidin-1-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-butyl (2-(methoxymethyl)pyrrolidin-1-yl)carbamate: Lacks the ®-configuration, which may affect its biological activity.
tert-butyl (2-(hydroxymethyl)pyrrolidin-1-yl)carbamate: Contains a hydroxymethyl group instead of a methoxymethyl group, leading to different reactivity and properties.
tert-butyl (2-(methyl)pyrrolidin-1-yl)carbamate: Lacks the methoxymethyl group, resulting in different chemical and biological properties.
Uniqueness
®-tert-butyl (2-(methoxymethyl)pyrrolidin-1-yl)carbamate is unique due to its specific ®-configuration and the presence of both methoxymethyl and tert-butyl carbamate groups
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)12-13-7-5-6-9(13)8-15-4/h9H,5-8H2,1-4H3,(H,12,14)/t9-/m1/s1 |
InChI Key |
RPTSOEZGAVNXSL-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NN1CCC[C@@H]1COC |
Canonical SMILES |
CC(C)(C)OC(=O)NN1CCCC1COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


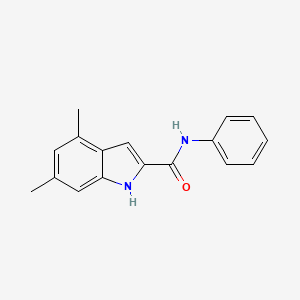
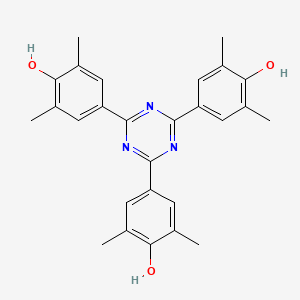
![2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-acetamide](/img/structure/B13987250.png)
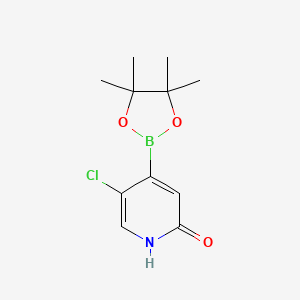

![2-[2-Formyloxyethyl-[2-(2-nitroimidazol-1-yl)acetyl]amino]ethyl formate](/img/structure/B13987265.png)
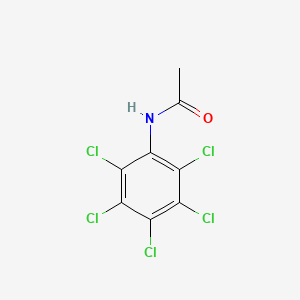
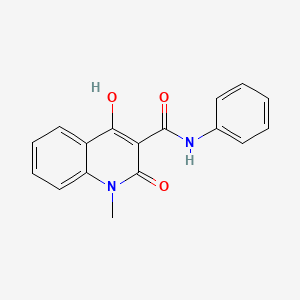

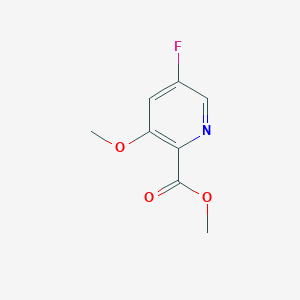
![Methyl 4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylate](/img/structure/B13987292.png)
![3-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl)phenol](/img/structure/B13987302.png)
